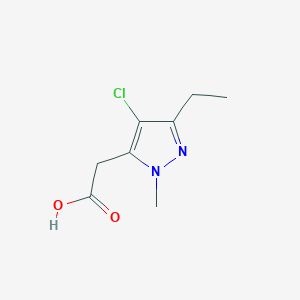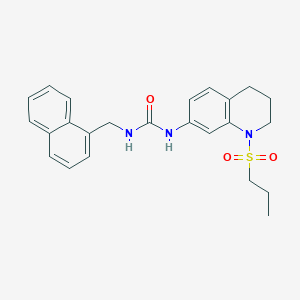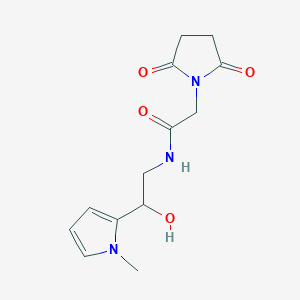
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-substituted acetamides involves multiple steps, including the use of racemic or chiral amino acids to introduce different substituents. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent opioid kappa agonists . Another synthesis approach involved indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification to produce antiallergic N-(pyridin-4-yl)-(indol-3-yl)acetamides .
Molecular Structure Analysis
The molecular structure of acetamides is crucial for their biological activity. The papers indicate that the presence of specific substituents and the stereochemistry of the compounds significantly affect their potency and selectivity. For instance, the introduction of substituted-aryl groups at a specific position of the ethyl linking moiety resulted in a compound that was five times more active than its predecessor in vitro . Similarly, the variation of indole substituents and the length of the alkanoic chain were key factors in enhancing the antiallergic potency of the N-(pyridin-4-yl)-(indol-3-yl)acetamides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are tailored to achieve the desired modifications on the acetamide backbone. The papers describe the use of specific reagents and catalysts, such as 2-chloro-1-methylpyridinium iodide for the promotion of amidification, which is a critical step in obtaining the final bioactive molecules .
Physical and Chemical Properties Analysis
While the papers do not provide explicit details on the physical and chemical properties of the specific compound , they do discuss the properties of similar acetamide derivatives. These properties are likely to include solubility, melting points, and stability, which are important for the compounds' biological activity and therapeutic potential. The papers also mention the therapeutic indices and inhibitory activities, which are indicative of the compounds' efficacy and safety profiles .
Applications De Recherche Scientifique
Antiepileptic Activity
The structural analogue of piracetam, known as (S)-alpha-ethyl-2-oxopyrrolidine acetamide, has been approved for the treatment of refractory partial onset seizures in adults due to its significant efficacy and high tolerability. This compound interacts with a brain-specific binding site, which is believed to play a crucial role in its antiepileptic properties. Research has focused on finding ligands with significant affinity to this binding site, with the aim of exploring their therapeutic potential in epilepsy and other central nervous system diseases. This led to the discovery of several candidates that showed more potent antiseizure activity in vivo compared to the original compound (Kenda et al., 2004).
Chemical Synthesis
Ethyl 2-chloroacetoacetate and its 4-chloro isomer have been shown to react with cyanoacetamide in the presence of triethylamine to yield high yields of specific pyrrole derivatives. These reactions open access to a library of pyrrole systems, potentially useful in various chemical and pharmacological research areas (Dawadi & Lugtenburg, 2011).
Insecticidal Activity
A novel 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide compound has been used as a precursor for synthesizing various heterocycles, including pyrrole derivatives. These new compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential application of such compounds in agricultural research to develop new insecticides (Fadda et al., 2017).
Antimicrobial Activity
Pyrimidinones and oxazinones derivatives, synthesized using specific starting materials, have shown promising antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents, contributing to the ongoing research in combating resistant microbial strains (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-15-6-2-3-9(15)10(17)7-14-11(18)8-16-12(19)4-5-13(16)20/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWTWUKGACSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

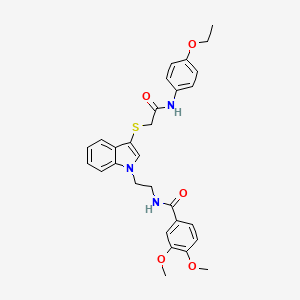
![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
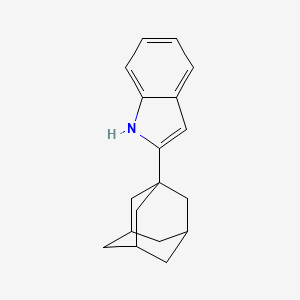
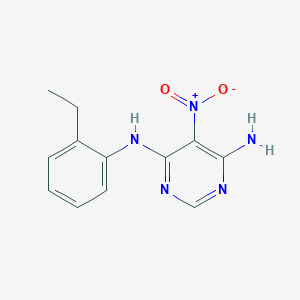
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)
![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)
![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)
